

A Comparative Guide to the Spectroscopic Properties of Substituted Nitroacetophenones

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Compound of Interest

Compound Name: 1-(2-Chloro-4-nitrophenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for ortho-, meta-, and para-substituted nitroacetophenones. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, characterization, and application in various fields, including drug development and organic synthesis. This document presents a compilation of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (^1H and ^{13}C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The position of the nitro group on the acetophenone ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. The following tables summarize the key spectroscopic data for 2-nitroacetophenone, 3-nitroacetophenone, and 4-nitroacetophenone to facilitate a clear comparison.

Table 1: UV-Visible Spectroscopy Data

Compound	λ_{max} (nm)	Solvent
2-Nitroacetophenone	~250	Not Specified
3-Nitroacetophenone	~260, ~330	Not Specified
4-Nitroacetophenone	269	Not Specified[1]

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

Functional Group	2-Nitroacetophenone (cm ⁻¹)	3-Nitroacetophenone (cm ⁻¹)	4-Nitroacetophenone (cm ⁻¹)
C=O Stretch (Ketone)	~1700	1680-1700[2][3]	~1700
NO ₂ Asymmetric Stretch	~1525	1520-1560[2][3]	~1515
NO ₂ Symmetric Stretch	~1350	1350-1380[2]	~1345
C-H Aromatic Stretch	3000-3100	3000-3100[2]	3000-3100
C-H Aliphatic Stretch	2850-3000	2850-3000	2850-3000

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Proton	2-Nitroacetophenone	3-Nitroacetophenone	4-Nitroacetophenone
-CH ₃	~2.6	~2.7	~2.7
Aromatic H	~7.4 - 8.2	~7.7 - 8.8	~8.1 - 8.3

Note: The chemical shifts for the aromatic protons are approximate and represent the general range where these protons resonate. The specific shifts and coupling patterns are complex due to the substitution pattern.

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Carbon	2-Nitroacetophenone	3-Nitroacetophenone	4-Nitroacetophenone
-CH ₃	~30	~27	~27
C=O	~200	~196	~197
Aromatic C	~124 - 150	~123 - 148	~124 - 150
C-NO ₂	~148	~148	~150

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
2-Nitroacetophenone	165	148, 120, 104, 92, 76
3-Nitroacetophenone	165[4]	150, 120, 104, 92, 76[4]
4-Nitroacetophenone	165[5]	150, 120, 104, 92, 76

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer is used for analysis.
- Sample Preparation:
 - A stock solution of the nitroacetophenone isomer is prepared by dissolving a precisely weighed amount of the solid compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.
 - A series of dilutions are made from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
- Data Acquisition:

- The spectrophotometer is powered on and allowed to warm up for at least 30 minutes to ensure lamp stability.[\[6\]](#)
- A pair of matched quartz cuvettes are cleaned and rinsed with the solvent.
- One cuvette is filled with the pure solvent to be used as a blank.
- The baseline is recorded with the blank in the sample and reference beams.
- The spectrum of each diluted sample is then recorded over a specified wavelength range (e.g., 200-400 nm).
- The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS) is used.
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the solid nitroacetophenone sample is finely ground using an agate mortar and pestle.[\[7\]](#)
 - About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the mortar.[\[7\]](#)
 - The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.
 - The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.[\[7\]](#)
- Data Acquisition:
 - A background spectrum of the empty sample compartment or a pure KBr pellet is collected.

- The KBr pellet containing the sample is placed in the sample holder.
- The FTIR spectrum is recorded, typically over the range of 4000-400 cm^{-1} .
- The resulting spectrum displays the transmittance or absorbance of infrared radiation as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for both ^1H and ^{13}C NMR analysis.
- Sample Preparation:
 - Approximately 5-10 mg of the nitroacetophenone isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a single-pulse experiment is typically performed. The data is acquired and Fourier transformed to obtain the spectrum.
 - For ^{13}C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and enhance sensitivity.^[8]
 - The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization

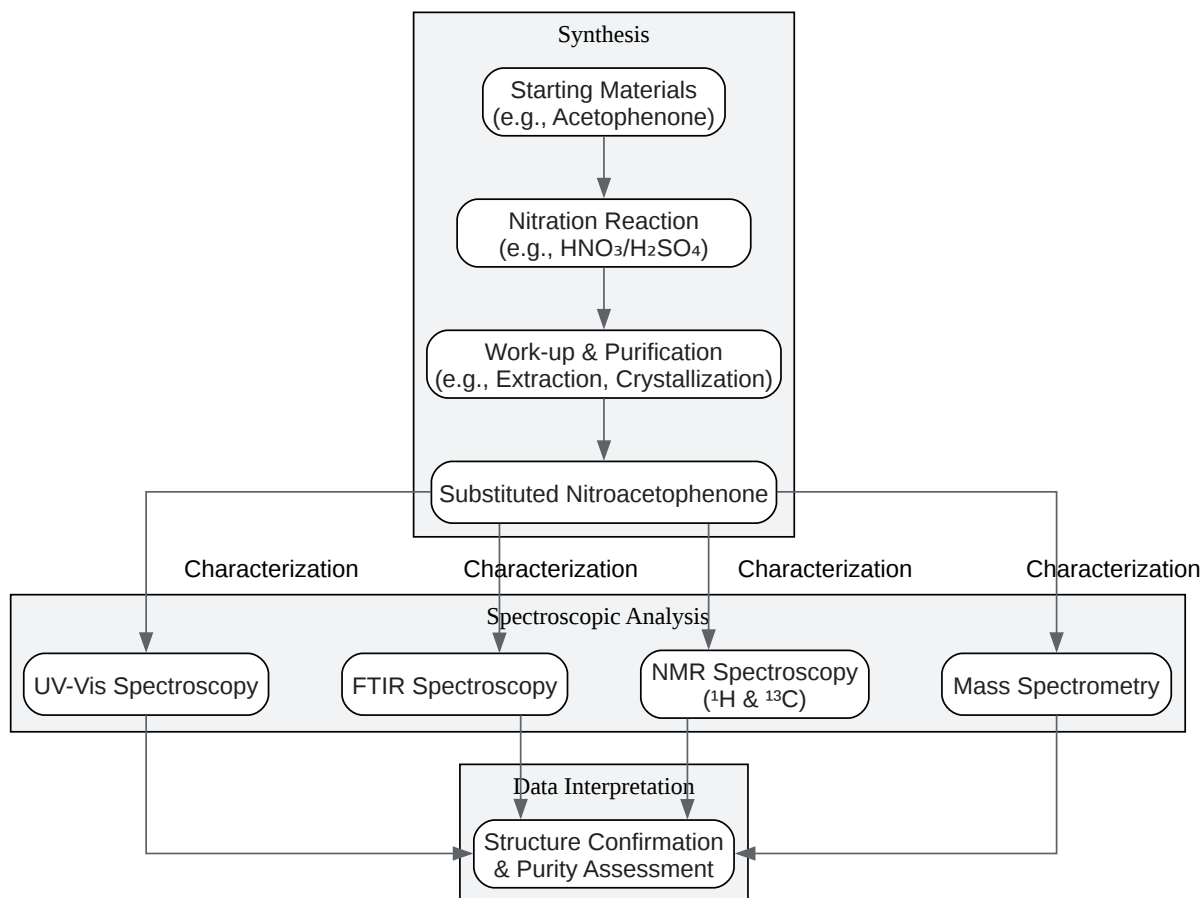
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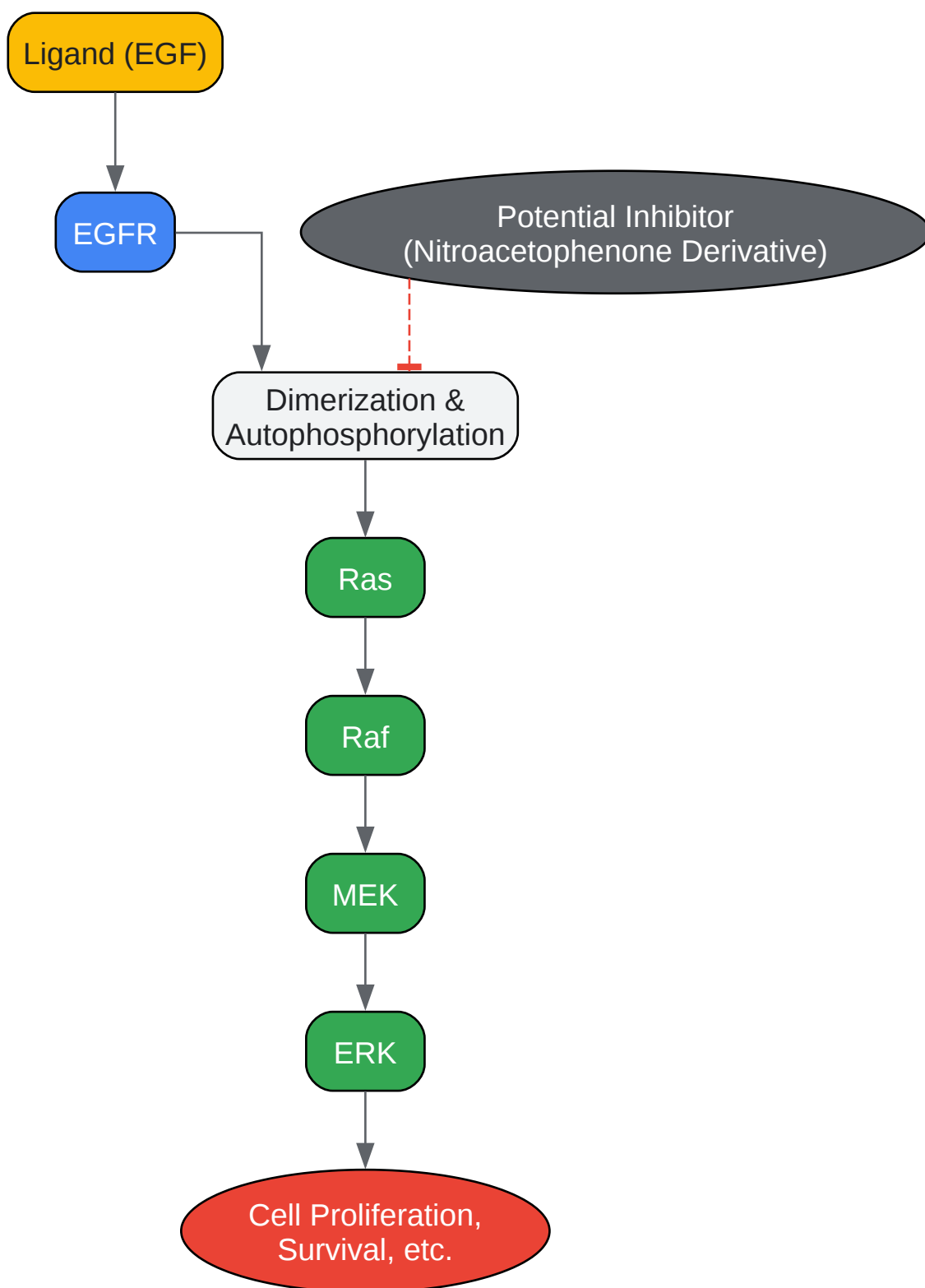
- Sample Preparation:
 - A dilute solution of the nitroacetophenone isomer is prepared in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration is typically in the range of 10-100 µg/mL.[3]
- Data Acquisition:
 - The sample is injected into the GC, where it is vaporized and separated from the solvent.
 - The analyte enters the mass spectrometer's ion source.
 - In the ion source, the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[9]
 - The resulting ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of substituted nitroacetophenones.





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